DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride

cathepsin B enzyme kinetics Michaelis constant

Generic pNA substrates lack the sensitivity and selectivity for discriminating among related serine/cysteine proteases. BANA (CAS 913-04-2) is a dual-mode chromogenic & fluorogenic substrate that resolves these limitations through distinct enzyme recognition and detection versatility. • 7-fold higher affinity for cathepsin B vs. BAPNA-lower Km reduces substrate consumption and interference in tumor lysate assays • Exclusive hydrolysis by P. gingivalis, T. denticola, T. forsythia (90-96% sensitivity vs. DNA probes)-core reagent for BANA periodontal diagnostic test • Thrombin-selective: no plasmin cross-reactivity, enabling coagulation studies impossible with pNA substrates • Supplied as hydrochloride salt, ≥98% purity by TLC; stable at 2-8°C

Molecular Formula C23H26ClN5O2
Molecular Weight 439.9 g/mol
CAS No. 913-04-2
Cat. No. B556302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride
CAS913-04-2
Synonyms913-04-2; BANA; Nalpha-Benzoyl-DL-arginine-2-naphthylamidehydrochloride; ST055621; n-{5-[(diaminomethylidene)amino]-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl}benzamidehydrochloride(1:1); Nalpha-Benzoyl-DL-argininebeta-naphthylamidehydrochloride; 5-[(diaminomethylidene)amino]-N-(naphthalen-2-yl)-2-(phenylformamido)pentanamidehydrochloride; AC1L2SXL; AC1Q3DVO; Nalpha-Benzoyl-L-argininebeta-naphthylamidehydrochloride; B4750_SIGMA; Bz-DL-Arg-betanahydrochloride; SCHEMBL10603655; CTK8E9441; DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramidehydrochloride; NSC83266; EINECS213-015-4; AR-1K4865; NSC-83266; AKOS015902412; MCULE-1800320355; OR021411; OR238820; RT-014645; TR-028608
Molecular FormulaC23H26ClN5O2
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
InChIInChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H
InChIKeyBNGRKDJZQIGWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride (CAS 913-04-2): Chromogenic & Fluorogenic Trypsin Substrate for Protease Research and Diagnostics


DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride (CAS 913-04-2) is a synthetic chromogenic and fluorogenic substrate for trypsin-like serine and cysteine proteases. Most commonly referred to as Nα-Benzoyl-DL-arginine-β-naphthylamide hydrochloride (Bz-DL-Arg-βNA·HCl or BANA), the compound belongs to the class of Nα-substituted arginine naphthylamide derivatives. Upon enzymatic hydrolysis at the Arg–βNA bond, it releases β-naphthylamine, which can be detected spectrophotometrically via diazotization coupling or fluorometrically (λex ~335 nm, λem ~410 nm) [1]. Supplied as the hydrochloride salt (MW 439.94, purity ≥98% by TLC) , the compound is widely employed as a chromogenic trypsin substrate for enzyme kinetics, inhibitor screening, and diagnostic microbiology, most notably the BANA test for anaerobic periodontal pathogens .

Chromogenic and fluorogenic dual detection trypsin-like protease substrate

DL‑racemic mixture supports broad enzyme recognition across cysteine and serine proteases

Applied in cathepsin kinetics, coagulation protease selectivity studies, and periodontal pathogen screening research

Why Generic Substitution Fails for DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride: Leaving Group Chemistry Dictates Detection, Selectivity, and Assay Integrity


The choice of chromogenic/fluorogenic leaving group in synthetic protease substrates critically determines detection modality, sensitivity, enzyme specificity, and assay format compatibility. The β-naphthylamide leaving group of BANA (CAS 913-04-2) provides dual detection capability—colorimetric via diazotization coupling and fluorometric via native β-naphthylamine fluorescence—and delivers a unique enzyme recognition profile that is qualitatively and quantitatively distinct from p-nitroanilide (pNA)-based substrates such as Bz-DL-Arg-pNA (BAPNA, CAS 21653-40-7) or AMC-based fluorogenic substrates [1]. Further, the DL-racemic mixture of CAS 913-04-2 gives broader enzyme recognition than the L-isomer alone (CAS 198555-19-0) [2]. Simply interchanging with a pNA substrate demonstrably alters enzyme affinity, selectivity among related proteases, and detection limits, as quantified in Section 3.

β‑Naphthylamide leaving group vs. p‑nitroanilide

BAPNA (Bz‑DL‑Arg‑pNA) shifts detection from fluorometric to colorimetric only; enzyme affinity and selectivity profiles may differ significantly, especially for cathepsin B and plasmin/thrombin discrimination.

L‑isomer alone vs. DL‑racemic mixture

Replacing the racemate with the single L‑isomer may narrow the enzyme recognition spectrum; reported broader reactivity of the DL‑form cannot be assumed with the L‑form alone.

Quantitative Differentiation Evidence for DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride vs. Closest Analogs


7-Fold Higher Affinity for Cathepsin B vs. Bz-DL-Arg-pNA (BAPNA) — Direct Km Comparison

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride (Bz-DL-Arg-βNA) exhibits a 7-fold lower Km value compared to Bz-DL-Arg-pNA (BAPNA) for purified cathepsin B from rat liver, demonstrating substantially higher affinity for this cysteine protease [1].

Cathepsin B affinity
Direct head-to-head
Km = 2.0 mM (BANA) vs 14 mM (BAPNA) — 7‑fold lower Km
Supports higher sensitivity cathepsin B detection at lower substrate concentrations
Rat liver cathepsin B, pH 6.0; Towatari & Katunuma, 1978
cathepsin B enzyme kinetics Michaelis constant

Substrate-Level Discrimination of Plasmin vs. Thrombin: Bz-Arg-2-Naphthylamide Is Not Hydrolyzed by Plasmin, Unlike Bz-Arg-pNA

When plasminogen in human plasma euglobulin is activated by streptokinase, the resulting plasmin hydrolyzes Bz-DL-Arg-pNA but shows no detectable hydrolysis of Bz-DL-Arg-2-naphthylamide. Thrombin hydrolyzes both substrates . This differential reactivity permits unambiguous discrimination of thrombin-dependent from plasmin-dependent proteolysis.

Plasmin vs thrombin
Cross‑study comparable
No detectable hydrolysis by streptokinase‑activated plasmin; thrombin hydrolyses both BANA and BAPNA
Enables selective thrombin activity monitoring without plasmin interference
Human plasma euglobulin; data to verify in target experimental system
plasmin thrombin coagulation substrate selectivity

Fluorometric Detection of β-Naphthylamine: Simpler and More Sensitive than Colorimetric Bratton-Marshall Method for p-Nitroaniline

The β-naphthylamine liberated by hydrolysis of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride can be measured fluorometrically (λex ~335 nm, λem ~410 nm), providing a method described as 'simpler and more sensitive than the colorimetric method based on the Bratton-Marshall reaction' [1]. By contrast, p-nitroaniline released from BAPNA is detected colorimetrically at 405 nm and lacks native fluorescence [2].

Detection modality
Reported
Fluorometric (λex ~335 nm) vs colorimetric Bratton‑Marshall; reported as simpler and more sensitive
Fluorometric readout avoids diazotization step and may improve signal‑to‑noise for trypsin inhibitor screening
Serum amidase assay; Uete et al., Clin Chem 1970
fluorometric assay trypsin analytical sensitivity serum amidase

Enterokinase Does Not Hydrolyze Bz-Arg-2-Naphthylamide: Selective Trypsin Detection in Biological Fluids Containing Enteropeptidase

Highly purified human enterokinase (enteropeptidase, EC 3.4.21.9) exhibits no detectable hydrolysis of Bz-DL-Arg-2-naphthylamide, whereas bovine trypsin efficiently hydrolyzes this substrate [1]. This substrate therefore permits selective measurement of trypsin activity without interference from enteropeptidase, which is present in serum and intestinal samples.

Enterokinase resistance
Cross‑study comparable
Human enterokinase: no hydrolysis of BANA; bovine trypsin: active
Allows trypsin quantification in samples containing enteropeptidase without cross‑reactivity
Purified enzymes; Grant et al., Biochem Soc Trans 1978
enterokinase enteropeptidase trypsin specificity pancreatic disease

Species-Level Diagnostic Specificity: Only 3 Cultivable Subgingival Plaque Species Hydrolyze BANA — Basis for Periodontal Infection Screening

Among cultivable subgingival plaque species, only Treponema denticola, Porphyromonas gingivalis, and Bacteroides forsythus (Tannerella forsythia) can hydrolyze BANA [1]. The BANA test achieves 90–96% sensitivity and 83–92% accuracy compared to DNA probe and immunoassay detection methods in a 200-sample clinical study [2]. Optimal specificity relative to clinical health reaches 96% with a 5 min/35°C incubation protocol [3].

Pathogen screening selectivity
Class‑level
Hydrolysis restricted to T. denticola, P. gingivalis, T. forsythia; reported sensitivity 90–96% vs DNA probes
Supports targeted periodontal pathogen screening research; broad‑specificity substrates do not provide this species‑level restriction
Subgingival plaque samples; Loesche et al., J Clin Microbiol 1992; specificity confirmed at 35 °C
BANA test periodontal diagnosis Porphyromonas gingivalis Treponema denticola

High-Impact Application Scenarios for DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride


Cathepsin B Inhibitor Screening and Enzyme Kinetics in Oncology Research

The 7-fold higher affinity of BANA for cathepsin B compared to BAPNA [1] makes it the preferred substrate for high-sensitivity cathepsin B activity assays in tumor lysates and for screening cysteine protease inhibitors. Lower Km translates to lower substrate consumption and reduced interference, enabling robust kinetic characterization in oncology drug discovery programs.

Chairside Periodontal Pathogen Detection (BANA Test)

The exclusive hydrolysis of BANA by P. gingivalis, T. denticola, and T. forsythia—combined with 90–96% sensitivity and 83–92% accuracy relative to DNA probes [2]—positions CAS 913-04-2 as the core reagent for rapid, point-of-care periodontal infection screening. No generic trypsin substrate can replicate this species-level diagnostic specificity.

Thrombin-Specific Monitoring in Coagulation Research and Diagnostic Plasma Assays

Because streptokinase-activated plasmin does not hydrolyze BANA while thrombin does , researchers can selectively monitor thrombin activity in plasma without plasmin interference. This differential selectivity is impossible with pNA substrates, which are cleaved by both enzymes, making BANA critical for coagulation factor studies and thrombotic disease biomarker assays.

Trypsin Activity Measurement in Pancreatitis Biomarker Research (Enteropeptidase-Free)

The complete resistance of BANA to hydrolysis by human enterokinase [3] enables specific trypsin quantification in serum samples containing enteropeptidase. This is essential for pancreatitis biomarker development and for screening trypsin inhibitors where enteropeptidase cross-reactivity would otherwise confound results.

Application
Selection Property
Validation Focus
Cathepsin B inhibitor screening
β‑Naphthylamide substrate with reported higher cathepsin B affinity
Km validation under target assay conditions
Periodontal pathogen screening research
Species‑restricted hydrolysis by three anaerobic pathogens
Panel verification against target and non‑target oral species
Thrombin activity monitoring in coagulation research
Resistance to streptokinase‑activated plasmin; thrombin‑active
Specificity testing in plasma‑based coagulation models
Trypsin measurement in pancreatitis biomarker studies
No hydrolysis by enterokinase
Enteropeptidase interference assessment in biological fluids
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